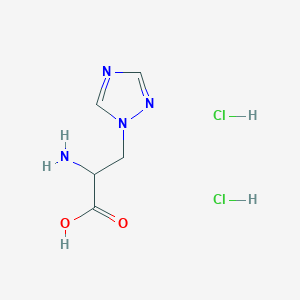
1-(1H-1,2,4-三唑-1-基)-2-氨基丙酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a chemical compound that features a triazole ring, an amino group, and a propanoic acid moiety
科学研究应用
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
作用机制
The mechanism of action of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to inhibition or modulation of their activity . This compound can affect various biochemical pathways, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1H-1,2,4-Triazol-3-amine: Another triazole derivative with distinct biological activities.
Uniqueness
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is unique due to its combination of the triazole ring with an amino group and a propanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
生物活性
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride (CAS Number: 114419-45-3), commonly referred to as a triazole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C5H8N4O2
- Molecular Weight : 156.14 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
The biological activity of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition :
- Antimicrobial Activity :
- Neuroprotective Effects :
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride:
Case Studies
Several studies have highlighted the potential applications of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride:
- Cancer Research :
- Antimicrobial Studies :
- Neuroprotective Applications :
属性
IUPAC Name |
2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)1-9-3-7-2-8-9;;/h2-4H,1,6H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIXRIIIRTKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














